molecular formula C11H22N2O3 B7976535 Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate

Cat. No.: B7976535
M. Wt: 230.30 g/mol
InChI Key: WSRTTZSOXOBWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, particularly in peptide synthesis. The compound is characterized by its stability under various conditions, making it a valuable reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as methanol or ethanol and may require the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the amine. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Benzyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Uniqueness

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and protection compared to other carbamates. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection are required .

Properties

IUPAC Name

tert-butyl N-[2-(tert-butylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)13-8(14)7-12-9(15)16-11(4,5)6/h7H2,1-6H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRTTZSOXOBWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.